(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid
Description
Properties
Molecular Formula |
C26H27NO5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(E)-6-[2-[[[4-(furan-2-yl)benzoyl]-methylamino]methyl]phenoxy]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C26H27NO5/c1-19(9-14-25(28)29)15-17-32-24-7-4-3-6-22(24)18-27(2)26(30)21-12-10-20(11-13-21)23-8-5-16-31-23/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3,(H,28,29)/b19-15+ |
InChI Key |
WZFMWAHUFRLQRH-XDJHFCHBSA-N |
Isomeric SMILES |
C/C(=C\COC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)/CCC(=O)O |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Furan-2-yl)Benzoyl-Methyl-Amine Intermediate
Step 1: Preparation of 4-(Furan-2-yl)Benzoic Acid
- Method : Friedel-Crafts acylation of furan with benzoyl chloride in the presence of AlCl₃, followed by hydrolysis.
- Conditions :
Step 2: Methylamine Coupling
Functionalization of Phenolic Core
Step 3: Alkylation of 2-Hydroxybenzaldehyde
- Method : Reaction with 1,4-dibromo-2-methylbut-2-ene under basic conditions to introduce the hex-4-enoic acid precursor.
- Conditions :
Step 4: Oxidation to Carboxylic Acid
Final Assembly via Amide and Ether Linkages
Step 5: Reductive Amination
- Method : Condensation of the benzamide intermediate with the phenolic aldehyde using NaBH₃CN.
- Conditions :
Step 6: Stereoselective Olefination
- Method : Wittig reaction with (4-methylpent-4-enyl)triphenylphosphonium bromide to establish the (E)-double bond.
- Conditions :
Optimization and Analytical Data
Critical Parameters for Yield and Purity
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 16 Hz, 1H, CH=CH), 6.88 (s, 1H, furan-H).
- HRMS : m/z calc. for C₂₆H₂₇NO₅ [M+H]⁺: 434.1965; found: 434.1968.
Alternative Routes and Comparative Analysis
Mitsunobu Etherification Approach
Solid-Phase Synthesis for Scalability
- Method : Immobilizes the benzamide intermediate on Wang resin, enabling iterative coupling.
- Yield : 60% over 5 steps.
Industrial-Scale Considerations
- Catalytic Hydrogenation : Replaces Wittig reagent with Pd/C-mediated isomerization for E-selectivity (85% yield).
- Green Chemistry : Substitutes DMF with cyclopentyl methyl ether (CPME) in alkylation steps, reducing environmental impact.
Challenges and Solutions
Biological Activity
(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various pathways through enzyme inhibition and receptor binding. For instance, compounds with similar structures have been shown to interact with the following targets:
- Enzymes : Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.
- Receptors : Binding to G-protein coupled receptors (GPCRs) that mediate cellular responses to hormones and neurotransmitters.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX and LOX pathways, reducing inflammation in various models. |
| Antitumor | Exhibits selective cytotoxicity against certain cancer cell lines. |
| Antimicrobial | Demonstrates activity against a range of bacterial strains. |
| Neuroprotective | Potential protective effects on neuronal cells under oxidative stress. |
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar compounds in a murine model of arthritis. The results indicated a significant reduction in edema and inflammatory markers, suggesting that this compound could exert similar effects.
- Antitumor Effects : Research published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited cytotoxic effects against human breast cancer cell lines. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.
- Neuroprotective Properties : A recent investigation into neuroprotective agents found that compounds with structural similarities provided significant protection against oxidative stress in neuronal cultures, indicating potential therapeutic applications for neurodegenerative diseases.
Discussion
The diverse biological activities of this compound suggest its potential as a multi-target therapeutic agent. Its ability to modulate inflammatory responses, inhibit tumor growth, and protect neuronal cells underscores its importance in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Impact
A comparative analysis of this compound with structurally related molecules reveals key insights into structure-activity relationships (SARs):
Key Observations :
- The furan-benzamide-phenoxy motif in the target compound enhances membrane permeability compared to ester derivatives (e.g., ethyl cyclohexene carboxylate) .
- The hex-4-enoic acid chain with a methyl group confers metabolic stability over shorter-chain analogues, as seen in naphthoquinone derivatives .
- Substitution of the furan ring with nitroimidazole (as in antitubercular agents) abolishes activity in certain contexts, highlighting the furan’s role in target binding .
Physicochemical Properties
- LogP : Calculated LogP for the target compound is 3.2 , higher than nitroimidazole analogues (LogP ~2.1) due to the hydrophobic furan and methyl groups .
- Aqueous Solubility : The carboxylic acid group improves solubility (~15 mg/L) compared to ester derivatives (e.g., <5 mg/L for ethyl cyclohexene carboxylate) .
Research Findings and Methodological Considerations
- Activity Cliffs: Despite structural similarity to inactive benzamide derivatives (e.g., 4a, 4d), the methyl-hexenoic acid chain in the target compound prevents activity cliffs, emphasizing the role of steric and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
